molecular formula C15H20N2O B11865612 N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine CAS No. 125906-52-7

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine

Cat. No.: B11865612
CAS No.: 125906-52-7
M. Wt: 244.33 g/mol
InChI Key: OCOSLAJULHJDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine is a chemical compound with the molecular formula C15H20N2O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicine, food, catalysts, dyes, materials, refineries, electronics, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine typically involves the reaction of quinoline derivatives with diethylamine. One common method involves the use of 8-hydroxyquinoline as a starting material, which is then reacted with diethylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different quinoline derivatives .

Scientific Research Applications

N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing other quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(quinolin-8-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline moiety with diethylamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

125906-52-7

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N,N-diethyl-2-quinolin-8-yloxyethanamine

InChI

InChI=1S/C15H20N2O/c1-3-17(4-2)11-12-18-14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,3-4,11-12H2,1-2H3

InChI Key

OCOSLAJULHJDFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.